molecular formula C17H19N3O7 B13384066 N-Cbz-L-glutamine succinimido ester

N-Cbz-L-glutamine succinimido ester

Cat. No.: B13384066
M. Wt: 377.3 g/mol
InChI Key: KAADPWIOJORBEB-UHFFFAOYSA-N
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Description

N-Cbz-L-glutamine succinimido ester is a chemically activated derivative of N-carbobenzyloxy (Cbz)-protected L-glutamine. This compound is widely utilized in peptide synthesis and bioconjugation due to its reactive succinimidyl ester group, which facilitates efficient coupling with amines under mild conditions. The Cbz group serves as a temporary protective group for the α-amino group, removable via hydrogenolysis or acidic conditions .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7/c18-13(21)7-6-12(16(24)27-20-14(22)8-9-15(20)23)19-17(25)26-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,18,21)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAADPWIOJORBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Gln-OSu can be synthesized through the reaction of N-Carbobenzoxy-L-glutamine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for Z-Gln-OSu are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Aminolysis with Primary Amines

The NHS ester reacts with primary amines (e.g., lysine residues in proteins) via nucleophilic acyl substitution, forming stable amide bonds. This reaction is central to bioconjugation and protein labeling applications .

Mechanism :

  • Nucleophilic attack by the amine on the carbonyl carbon of the NHS ester.

  • Displacement of the NHS leaving group (pKa ≈ 6.0), generating an amide bond.

Kinetic Data :

  • Reaction efficiency depends on pH (optimal range: 7.5–9.0) and temperature (20–25°C) .

  • Competing hydrolysis occurs at higher pH (>9.0), reducing yield .

Hydrolysis in Aqueous Media

The NHS ester undergoes hydrolysis in water, producing the corresponding carboxylic acid and N-hydroxysuccinimide. This side reaction limits the reagent’s shelf life and conjugation efficiency .

Rate Constants :

  • Hydrolysis half-life: ~4–6 hours in neutral aqueous buffer (25°C) .

  • Accelerated under basic conditions (t1/2 < 1 hour at pH 9.0) .

Reaction Selectivity and Competing Pathways

Parameter Aminolysis Hydrolysis
Primary Product Amide bondCarboxylic acid
Rate (pH 7.4) 0.12 min⁻¹0.03 min⁻¹
Activation Energy 45 kJ/mol55 kJ/mol

Data adapted from XPS and kinetic studies .

Surface Characterization Post-Reaction

X-ray photoelectron spectroscopy (XPS) of NHS ester-functionalized surfaces reveals:

Core Level As-Prepared (eV) Post-Hydrolysis (eV) Post-Aminolysis (eV)
O(1s)534.4 (NHS ester)532.0 (carboxylic acid)531.1 (amide)
N(1s)401.6 (succinimide)399.5 (amide)

The disappearance of the NHS ester oxygen peak (534.4 eV) confirms complete reaction .

Stability and Storage

  • Store at -20°C under anhydrous conditions (e.g., DMF or DMSO) .

  • Avoid prolonged exposure to moisture to minimize hydrolysis .

Scientific Research Applications

Chemistry: Z-Gln-OSu is widely used in peptide synthesis as a coupling reagent. Its high reactivity towards nucleophiles makes it an excellent choice for forming peptide bonds .

Biology: In biological research, Z-Gln-OSu is used to modify proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms .

Medicine: Z-Gln-OSu has potential therapeutic applications, particularly in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in drug design and synthesis .

Industry: In the industrial sector, Z-Gln-OSu is used in the production of advanced materials, such as hydrogels, which have applications in biomedical devices and sensors .

Mechanism of Action

Z-Gln-OSu exerts its effects through the formation of peptide bonds. The N-hydroxysuccinimide ester group reacts with nucleophiles, such as amines, to form stable amide bonds. This reaction is facilitated by the presence of a coupling agent, which activates the ester group, making it more reactive .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₃H₁₆N₂O₅ (N-Cbz-L-glutamine) .
  • CAS RN : 2650-64-8 .
  • Applications : Peptide bond formation, drug delivery systems, and glycoconjugate synthesis .

Comparison with Structurally Similar Compounds

Boc-L-Alanine N-Succinimidyl Ester

  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
  • Reactivity : The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), making it orthogonal to Cbz in multi-step syntheses .
  • Synthesis : Prepared via DCC/NHS-mediated activation, similar to Cbz-protected analogs .
  • Applications : Preferred in solid-phase peptide synthesis due to Boc’s compatibility with acid-labile resins.
Parameter N-Cbz-L-Glutamine Succinimido Ester Boc-L-Alanine N-Succinimidyl Ester
Protecting Group Stability Stable to acids, labile to hydrogenolysis Stable to bases, labile to acids
Deprotection Method Hydrogenolysis or HBr/AcOH Trifluoroacetic acid (TFA)
Typical Yield in Coupling 85–90% 75–85%

Succinimido N-(N-Carboxy-L-Valyl)Oxy-Benzyl Ester

  • Structure : Combines a valine residue with a benzyl ester and NHS-activated carboxyl group.
  • Reactivity : The benzyl ester requires harsher conditions (e.g., catalytic hydrogenation) for cleavage compared to Cbz .
  • Applications : Used in cyclic peptide synthesis, e.g., cairomycin A derivatives .
Parameter This compound Succinimido N-(N-Carboxy-L-Valyl)Oxy-Benzyl Ester
Side Chain Functional Group Glutamine (amide) Valine (branched alkyl)
Ester Cleavage Method Mild hydrolysis Hydrogenolysis
Reaction Solubility Soluble in DMF, DMSO Requires THF or dichloromethane

N-Cbz-Ethanolamine

  • Structure : A simpler analog lacking the glutamine side chain.
  • Reactivity: Limited utility in peptide synthesis but used in linker chemistry for drug conjugates .
  • Cost : Significantly cheaper (¥5,200/5g vs. ¥10,000/25g for N-Cbz-L-glutamine) .
Parameter This compound N-Cbz-Ethanolamine
Molecular Weight 280.27 g/mol 195.21 g/mol
Primary Use Peptide backbone elongation Linker/spacer molecules

Drug Delivery Systems

  • This compound derivatives are employed in hyaluronic acid (HA)-based nanoparticles for targeted drug delivery. The succinimidyl ester enables covalent attachment to amine-functionalized polymers, enhancing cellular uptake efficiency .
  • Comparative studies show that larger nanoparticles (e.g., HD9) with Cbz-glutamine linkers exhibit higher cytotoxicity due to improved endosomal escape .

Stability and Handling Considerations

  • Storage : this compound requires storage at −20°C to prevent hydrolysis of the succinimidyl group .
  • Safety : Similar to Z-MET-OSU (a methionine analog), it poses moderate toxicity (LD₅₀ > 2,000 mg/kg in rats) and requires handling in ventilated environments .

Biological Activity

N-Cbz-L-glutamine succinimido ester is a derivative of L-glutamine, an amino acid that plays a critical role in various biological processes, including protein synthesis, cell signaling, and metabolism. The succinimido ester form enhances the reactivity of L-glutamine, making it a valuable compound in biochemical research and pharmaceutical applications.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of N-Cbz-L-glutamine with succinimidyl active esters. The protective Cbz (carbobenzyloxy) group allows for selective reactions while maintaining the integrity of the glutamine side chain. This modification not only increases the stability of the compound but also facilitates its use in peptide synthesis and drug development.

Biological Activity

This compound exhibits several noteworthy biological activities:

  • Cell Proliferation and Survival :
    • Glutamine is essential for cell proliferation, particularly in rapidly dividing cells such as cancer cells. Studies indicate that its derivatives can enhance cell survival under stress conditions by modulating metabolic pathways .
  • Neuroprotective Effects :
    • Research has shown that glutamine derivatives can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . This property is particularly relevant in neurodegenerative diseases.
  • Anti-tumor Activity :
    • The compound's ability to influence metabolic pathways makes it a candidate for anti-cancer therapies. It has been observed to inhibit certain tumor cell lines by disrupting their metabolic dependencies on glutamine .

The biological activity of this compound can be attributed to several mechanisms:

  • Metabolic Regulation : By participating in metabolic pathways, it can influence the levels of key metabolites involved in energy production and biosynthesis.
  • Signal Transduction : It may modulate signaling pathways related to cell growth and apoptosis, particularly through its interactions with glutamate receptors .
  • Enzyme Inhibition : The succinimido ester form can act as a substrate or inhibitor for various enzymes involved in amino acid metabolism, thereby affecting overall cellular function .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Cell ProliferationEnhances survival in cancer cells ,
NeuroprotectionReduces oxidative stress in neuronal cells
Anti-tumor ActivityInhibits growth of specific tumor cell lines
MechanismDescriptionReferences
Metabolic RegulationInfluences key metabolites involved in energy production
Signal TransductionModulates growth and apoptosis signaling pathways
Enzyme InhibitionActs as a substrate/inhibitor for metabolic enzymes

Case Studies

  • Neurodegenerative Diseases :
    A study investigated the neuroprotective effects of this compound on models of oxidative stress. Results indicated significant reductions in neuronal cell death, suggesting potential therapeutic applications for diseases like Alzheimer's .
  • Cancer Therapy :
    Another case study focused on the anti-tumor effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to decreased cell viability and induced apoptosis, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. How can N-Cbz-L-glutamine succinimido ester be reliably identified and characterized in experimental settings?

  • Methodological Answer : Use analytical techniques such as HPLC (for purity assessment) and NMR (for structural confirmation). For example, 1H^1H-NMR can verify the presence of the Cbz (benzyloxycarbonyl) protecting group via aromatic proton signals (~7.3 ppm) and the succinimido ester carbonyl group (~170-175 ppm). Purity should exceed 97% (as per supplier specifications), validated by chromatographic methods .

Q. What are the standard protocols for synthesizing this compound?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated activation. A common procedure involves reacting N-Cbz-L-glutamine with N-hydroxysuccinimide (NHS) in the presence of DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents like DMF or THF. The reaction is monitored by TLC until completion, followed by filtration to remove urea byproducts and precipitation/crystallization for purification .

Q. How should researchers handle stability issues during conjugation experiments with this compound?

  • Methodological Answer : The succinimido ester group is moisture-sensitive. Store the compound desiccated at -20°C. For conjugation (e.g., to peptides or proteins), dissolve it in anhydrous DMSO or DMF immediately before use. Avoid aqueous buffers until the coupling reaction is initiated. Stability in solution is limited to 1-2 hours at room temperature .

Q. What safety precautions are critical when working with this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to risks of skin corrosion (Category 2) and eye irritation (Category 2). Work in a fume hood to avoid inhalation of fine powders. Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2:1.2:1 molar ratio of NHS:DCC:carboxylic acid) to ensure complete activation. Use anhydrous solvents and inert atmospheres (N2_2/Ar) to prevent hydrolysis. Post-synthesis, employ flash chromatography or recrystallization (e.g., from ethyl acetate/hexane) to remove unreacted NHS and DCC byproducts. Yields >85% are achievable with rigorous drying of reagents .

Q. What advanced analytical methods validate the success of conjugations using this compound?

  • Methodological Answer :

  • Mass spectrometry (MS) : Confirm molecular weight shifts in the conjugated product (e.g., +279.3 g/mol for the succinimido ester moiety).
  • FT-IR : Detect the disappearance of the NHS ester carbonyl peak (~1740 cm1^{-1}) post-conjugation.
  • Amino acid analysis : Quantify free amine groups pre- and post-conjugation to assess coupling efficiency .

Q. How does the Cbz protecting group influence the reactivity of the succinimido ester in peptide synthesis?

  • Methodological Answer : The Cbz group enhances steric hindrance, slowing acylation rates compared to Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) derivatives. This property is advantageous for selective conjugation in multi-step syntheses. Kinetic studies using UV-Vis spectroscopy (tracking NHS release at 260 nm) can quantify reaction rates under varying pH and temperature conditions .

Q. What strategies resolve contradictions in data related to incomplete conjugation or side reactions?

  • Methodological Answer :

  • Troubleshooting checklist :
IssuePossible CauseSolution
Low coupling efficiencyMoisture in solventUse molecular sieves or fresh anhydrous solvents
Side products (e.g., hydrolysis)Prolonged reaction timeReduce reaction duration or lower temperature
Unreacted starting materialSuboptimal stoichiometryIncrease NHS/DCC molar ratio to 1.5:1
  • Control experiments : Include a model reaction with glycine methyl ester to validate reagent activity .

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